N-(5-Formylpyrimidin-2-YL)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

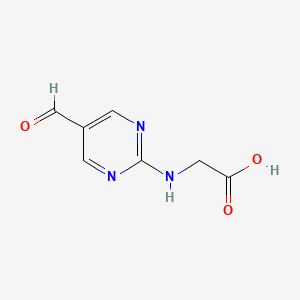

N-(5-Formylpyrimidin-2-YL)glycine is a chemical compound with the molecular formula C7H7N3O3. It is also known by its IUPAC name, [(5-formyl-2-pyrimidinyl)amino]acetic acid . This compound is characterized by the presence of a formyl group attached to a pyrimidine ring, which is further connected to a glycine moiety.

準備方法

The synthesis of N-(5-Formylpyrimidin-2-YL)glycine typically involves the reaction of 5-formylpyrimidine with glycine under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is commonly performed using standard organic synthesis techniques.

化学反応の分析

N-(5-Formylpyrimidin-2-YL)glycine can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

N-(5-Formylpyrimidin-2-YL)glycine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving pyrimidine metabolism and its derivatives.

Industry: Used in the production of specialty chemicals and intermediates.

作用機序

The mechanism of action of N-(5-Formylpyrimidin-2-YL)glycine involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the pyrimidine ring can interact with nucleic acids and enzymes. These interactions can influence metabolic pathways and cellular processes .

類似化合物との比較

N-(5-Formylpyrimidin-2-YL)glycine can be compared with other similar compounds such as:

N-(5-Formylpyrimidin-4-YL)glycine: Differing in the position of the formyl group on the pyrimidine ring.

N-(5-Formylpyrimidin-2-YL)alanine: Differing in the amino acid moiety attached to the pyrimidine ring. These compounds share structural similarities but may exhibit different chemical reactivities and biological activities.

生物活性

N-(5-Formylpyrimidin-2-YL)glycine is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications based on available research findings.

Chemical Structure and Properties

This compound is derived from pyrimidine and glycine, featuring a formyl group at the 5-position of the pyrimidine ring. The structural formula can be represented as:

This compound's unique structure may contribute to its biological activities, particularly in enzymatic interactions and metabolic pathways.

1. Cytoprotective Effects

Research indicates that glycine, a component of this compound, exhibits significant cytoprotective properties. It has been shown to protect against necrotic cell death in various models, particularly in kidney cells subjected to hypoxic conditions. Glycine's protective effects are attributed to its role in maintaining cellular homeostasis during stress conditions, which can be critical in preventing cell death due to ATP depletion .

Table 1: Summary of Glycine's Cytoprotective Effects

| Cell Type | Injury Model | Protective Mechanism |

|---|---|---|

| Kidney Proximal Tubules | Hypoxia/Reoxygenation | Maintains ATP levels |

| Hepatocytes | Cold Preservation | Alleviates necrosis |

| Macrophages | Pyroptosis | Modulates membrane permeability |

2. Enzymatic Interactions

The formyl group in this compound may interact with various enzymes involved in metabolic pathways. The compound has potential implications in amino acid metabolism, particularly through its interaction with enzymes that utilize glycine as a substrate or cofactor. For instance, glycine's role as a precursor for glutathione synthesis suggests that this compound could influence antioxidant defenses in cells .

Study on Glycine's Role in Cell Protection

A pivotal study demonstrated that glycine significantly improved cell survival rates in kidney proximal tubules exposed to hypoxia. The research highlighted that glycine treatment resulted in restored mitochondrial function and ATP levels post-hypoxia, underscoring its cytoprotective role .

Synthesis and Activity Relationship

Another study explored the synthesis of derivatives related to this compound, assessing their biological activity through high-throughput screening methods. The findings indicated that modifications to the pyrimidine ring could enhance or diminish cytotoxic effects against various cell lines, suggesting a structure-activity relationship critical for drug development .

特性

IUPAC Name |

2-[(5-formylpyrimidin-2-yl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAADUOECILAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NCC(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589785 |

Source

|

| Record name | N-(5-Formylpyrimidin-2-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-65-8 |

Source

|

| Record name | N-(5-Formylpyrimidin-2-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。